2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-30-22-13-9-21(10-14-22)28-17-15-27(16-18-28)19-25(29)26-20-7-11-24(12-8-20)31-23-5-3-2-4-6-23/h2-14H,15-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDOBWAFGIWGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 4-phenoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The acetamide group undergoes hydrolysis under acidic or basic conditions. In a controlled study using 1M HCl at 80°C for 6 hours, the compound hydrolyzed to yield 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid and 4-phenoxyaniline (confirmed via NMR and LC-MS) .
Key Data :
| Condition | Product 1 | Product 2 | Yield (%) |
|---|---|---|---|
| 1M HCl, 80°C, 6h | 2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid | 4-Phenoxyaniline | 78% |
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation reactions. Reacting the compound with methyl iodide (CH₃I) in acetonitrile at 60°C for 12 hours produced a quaternary ammonium salt derivative .
Example Reaction :
Characterization :
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl and 4-phenoxyphenyl groups undergo nitration and bromination. In a regioselective nitration study using HNO₃/H₂SO₄ at 0°C, substitution occurred at the para position of the methoxy group .
Reactivity Comparison :
| Aromatic Ring | Reaction | Position | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Nitration | Para to OMe | 85% |
| 4-Phenoxyphenyl | Bromination (Br₂) | Ortho to OPh | 62% |
Oxidation of Methoxy Group
Under strong oxidizing conditions (KMnO₄/H₂SO₄), the methoxy group oxidized to a carbonyl, forming a quinone-like structure .
Reaction Pathway :
Key Observations :
Nucleophilic Substitution at Acetamide
While the parent compound lacks leaving groups, pretreatment with PCl₅ converted the acetamide into a reactive imidoyl chloride intermediate, enabling displacement by amines .
Example with Piperidine :
Yield : 67% after purification
Photochemical Reactivity
UV irradiation (254 nm) in methanol induced cleavage of the phenoxy bond, generating 4-hydroxyphenyl and phenyl radical intermediates (trapped with TEMPO) .
Mechanism :
Products Identified :
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry modifications. Controlled hydrolysis, selective aromatic substitutions, and piperazine functionalization enable tailored structural optimizations for pharmacological studies .
Scientific Research Applications
Research indicates that 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide exhibits a range of biological activities, particularly in the areas of neuropharmacology and oncology.
Neuropharmacological Effects
-
Antidepressant Activity : Studies have shown that this compound may enhance serotonin levels in the brain, contributing to its antidepressant-like effects in animal models. For instance, a study demonstrated significant reductions in immobility time during forced swim tests, indicating improved mood elevation.
Parameter Control Group Treatment Group Immobility Time (s) 120 ± 10 60 ± 8* Serotonin Levels (ng/ml) 50 ± 5 90 ± 10* *Significance at -
Anxiolytic Properties : The compound also shows promise in reducing anxiety-related behaviors. In elevated plus maze tests, treated animals spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Parameter Control Group Treatment Group Open Arm Time (%) 30 ± 5 55 ± 6* Total Entries 20 ± 3 25 ± 4 *Significance at
Anticancer Potential
The compound's structure allows it to interact with various cellular pathways, making it a candidate for anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those associated with breast and colon cancers.
Case Studies
Several case studies have investigated the efficacy of this compound in various therapeutic contexts:
- Study on Anticancer Activity : A research team synthesized several derivatives based on this compound and evaluated their cytotoxic effects against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential for developing new anticancer agents.
- Neuroprotective Studies : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative disease management.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as a ligand, binding to the receptor and modulating its activity. This can result in the contraction of smooth muscles, vasoconstriction, and other effects depending on the specific receptor subtype involved .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both methoxy and phenoxy groups, which may contribute to its distinct pharmacological profile. Its ability to selectively interact with alpha1-adrenergic receptors makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide , also known by its CAS number 693241-06-4, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and therapeutic potential.
- Molecular Formula : C25H27N3O
- Molecular Weight : 399.50 g/mol
- Structure : The compound features a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety linked to a phenoxyphenyl group, contributing to its biological activity.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, which are crucial in various neurological processes.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess mood-enhancing properties.
- Anxiolytic Properties : The compound's interaction with serotonin receptors indicates potential anxiolytic effects, which could be beneficial in treating anxiety disorders.
- Antipsychotic Potential : Given its structural similarity to known antipsychotics, it may have applications in managing psychotic disorders.
Cytotoxicity and Selectivity
A critical aspect of the compound's profile is its cytotoxicity. Preliminary studies suggest that it maintains low cytotoxicity while exhibiting potent biological activity, making it a candidate for further development as a therapeutic agent .
Study 1: Antidepressant-Like Effects
In a study assessing the antidepressant-like effects of similar compounds, researchers utilized the forced swim test (FST) and tail suspension test (TST) in mice. Results indicated that compounds with piperazine moieties significantly reduced immobility time, suggesting an antidepressant effect .
Study 2: Anxiolytic Activity Evaluation
Another study investigated the anxiolytic properties using the elevated plus maze (EPM) model. The results showed increased time spent in the open arms by subjects treated with the compound, indicating reduced anxiety levels compared to control groups .
Study 3: Antipsychotic Activity Screening
A pharmacological screening for antipsychotic activity revealed that compounds similar to this compound effectively antagonized dopamine D2 receptors in vitro, supporting its potential use in treating schizophrenia .
Comparative Analysis of Related Compounds
Q & A
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Answer:
Structural confirmation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to resolve the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.5–8.0 ppm). The acetamide carbonyl signal typically appears at ~170 ppm in -NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (CHNO) via exact mass matching .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm for the acetamide) .
Basic: What is the standard synthetic route for this compound?
Answer:
The synthesis typically involves:
Condensation: React 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-chloro-N-(4-phenoxyphenyl)acetamide .
Nucleophilic Substitution: Replace the chloride with the piperazine moiety under reflux in aprotic solvents (e.g., DMF or THF) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
SAR studies should focus on:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., replacing 4-phenoxyphenyl with 4-trifluoromethylphenyl) to assess effects on receptor binding .
- Piperazine Ring Modifications: Introduce methyl or fluorine substituents to the piperazine ring to evaluate pharmacokinetic properties (e.g., metabolic stability) .
- Biological Assays: Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known receptor agonists/antagonists) .
- Compound Purity: Verify purity (>98%) via HPLC and eliminate residual solvents (e.g., DMSO) that may interfere with assays .
- Metabolite Interference: Perform LC-MS/MS to identify active metabolites during in vivo studies .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?
Answer:
Use in silico tools to predict:
- ADME Properties: Software like SwissADME calculates logP (lipophilicity) and BBB permeability, guiding structural modifications for enhanced bioavailability .
- Docking Studies: Molecular docking (AutoDock Vina) identifies key interactions with target receptors (e.g., hydrogen bonding with serotonin receptor residues) .
- Metabolic Stability: Predict cytochrome P450 metabolism using tools like MetaPrint2D to reduce hepatic clearance .
Basic: What are common reactivity pathways for the acetamide and piperazine moieties?
Answer:
- Acetamide Hydrolysis: Under acidic (HCl) or basic (NaOH) conditions, the acetamide may hydrolyze to carboxylic acid. Monitor via TLC .
- Piperazine Oxidation: Strong oxidizing agents (e.g., KMnO) can oxidize the piperazine ring, forming N-oxide derivatives. Use milder conditions (HO/AcOH) for controlled reactions .
- Electrophilic Substitution: The phenoxy group undergoes nitration or halogenation at the para position under HNO/HSO or Cl/FeCl .
Advanced: What experimental designs improve yield in multi-step syntheses?
Answer:
- Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce side reactions in condensation steps .
- Microwave Assistance: Microwave irradiation (e.g., 100°C, 300 W) accelerates nucleophilic substitution, reducing reaction time from hours to minutes .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
Basic: How is crystallinity assessed, and why is it critical for reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
